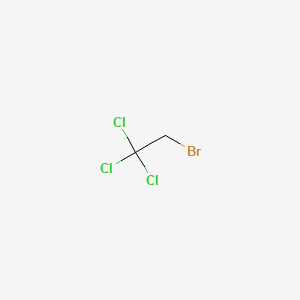

Bromotrichloroethane

Beschreibung

BenchChem offers high-quality Bromotrichloroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromotrichloroethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

127099-33-6 |

|---|---|

Molekularformel |

C2H2BrCl3 |

Molekulargewicht |

212.30 g/mol |

IUPAC-Name |

2-bromo-1,1,1-trichloroethane |

InChI |

InChI=1S/C2H2BrCl3/c3-1-2(4,5)6/h1H2 |

InChI-Schlüssel |

DNYWXJPIRSNXIP-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(Cl)(Cl)Cl)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synthetic Chemist's Guide to Bromotrichloroethane: Properties, Reactivity, and Protocols

Introduction: A Versatile Reagent for Radical Transformations

In the landscape of synthetic organic chemistry, the strategic introduction of halogens and the formation of carbon-carbon bonds are fundamental endeavors. Bromotrichloromethane (CBrCl₃), a heavy, colorless liquid, has emerged as a important reagent, particularly in the domain of free-radical chemistry.[1] Its utility stems from the inherent weakness of the carbon-bromine bond, a feature that allows for its selective homolytic cleavage to generate the synthetically valuable trichloromethyl radical (•CCl₃).

This technical guide provides an in-depth exploration of the chemical properties of bromotrichloroethane, offering a framework for its effective application in synthesis. We will delve into the causality behind its reactivity, present detailed, field-proven protocols for its use in key transformations, and provide the necessary data for its characterization and safe handling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is paramount to its successful application. The key physicochemical characteristics of bromotrichloroethane are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | CBrCl₃ | [1] |

| Molar Mass | 198.27 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Density | 2.012 g/mL at 25 °C | [2] |

| Boiling Point | 105 °C | [1][2] |

| Melting Point | -5.7 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [2] |

| Refractive Index | 1.5065 at 20 °C | [2] |

The Heart of Reactivity: Bond Dissociation Energies

The synthetic utility of bromotrichloroethane is fundamentally governed by the disparate strengths of its carbon-halogen bonds. The carbon-bromine bond is significantly weaker than the carbon-chlorine bonds within the same molecule. This disparity dictates that under radical conditions, the C-Br bond will cleave preferentially.

To quantify this, we can calculate the bond dissociation energy (BDE) for the C-Br bond using the heats of formation (ΔH°f) of the resulting radicals.

Calculation of the C-Br Bond Dissociation Energy:

The homolytic cleavage of the C-Br bond can be represented as: CBrCl₃(g) → •CCl₃(g) + •Br(g)

The BDE can be calculated using the following equation: BDE(C-Br) = ΔH°f(•CCl₃) + ΔH°f(•Br) - ΔH°f(CBrCl₃)

Given the following standard enthalpies of formation at 298 K:

BDE(C-Br) = 19.7 kcal/mol + 26.74 kcal/mol - (-8.7 kcal/mol) = 55.14 kcal/mol

In contrast, the C-Cl bond dissociation energies in chlorinated methanes are significantly higher, typically in the range of 79-84 kcal/mol. This substantial energy difference underscores the selective generation of the trichloromethyl radical from bromotrichloroethane.

Caption: Preferential C-Br bond cleavage in bromotrichloroethane.

Spectroscopic Characterization

Accurate identification of bromotrichloroethane is crucial before its use in synthesis. The following spectroscopic data are characteristic of the compound.

-

¹H NMR: Bromotrichloroethane contains no protons, and therefore, its ¹H NMR spectrum will show no signals. This can be a useful diagnostic tool to confirm the purity of the compound, as proton-containing impurities would be readily detectable.

-

Infrared (IR) Spectroscopy: The IR spectrum of bromotrichloroethane is characterized by strong absorptions corresponding to the C-Cl and C-Br stretching vibrations. The C-Cl stretching vibrations typically appear in the region of 800-600 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, generally between 600-500 cm⁻¹.[4]

Applications in Organic Synthesis

The selective generation of the trichloromethyl radical makes bromotrichloroethane a valuable tool in a variety of synthetic transformations.

Free-Radical Addition to Alkenes

One of the most common applications of bromotrichloroethane is the anti-Markovnikov addition of the trichloromethyl group across a double bond.[5] This reaction proceeds via a free-radical chain mechanism.

Mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of the C-Br bond in bromotrichloroethane, typically induced by heat or light, to generate a trichloromethyl radical.[6][7]

-

Propagation:

-

The trichloromethyl radical adds to the alkene at the less substituted carbon, leading to the formation of a more stable secondary or tertiary radical intermediate.

-

This new radical then abstracts a bromine atom from another molecule of bromotrichloroethane, yielding the final product and regenerating a trichloromethyl radical to continue the chain.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. butlerov.com [butlerov.com]

- 5. Radical Reaction | ChemTalk [chemistrytalk.org]

- 6. The dissociation energy of a carbon-bromine bond is typically - Brown 15th Edition Ch 18 Problem 15a [pearson.com]

- 7. warwick.ac.uk [warwick.ac.uk]

Synthesis and Purification of Bromotrichloroethane: A Technical Guide for Advanced Applications

Executive Summary

Bromotrichloroethane ( C2H2BrCl3 ) is a highly specialized polyhalogenated alkane utilized extensively as a rigid scaffold in active pharmaceutical ingredient (API) synthesis and as a highly efficient chain transfer agent in polymer chemistry. Unlike its single-carbon analog, bromotrichloromethane ( CBrCl3 ), which is widely known for Atom Transfer Radical Addition (ATRA) reactions, bromotrichloroethane presents unique stereoelectronic properties due to its two-carbon backbone.

This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis, purification, and analytical validation of the two primary isomers of bromotrichloroethane: 2-bromo-1,1,1-trichloroethane and 1-bromo-1,2,2-trichloroethane . Designed for drug development professionals and materials scientists, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure high-purity yields.

Chemical Context and Isomeric Differentiation

Bromotrichloroethane exists primarily as two structural isomers, each requiring distinct synthetic pathways due to the differing stability of their radical and carbocation intermediates.

-

2-Bromo-1,1,1-trichloroethane (CAS 127099-33-6): Characterized by a trichloromethyl group adjacent to a brominated carbon ( CCl3−CH2Br ). It is typically synthesized via the functionalization of chloral (trichloroacetaldehyde) derivatives[1].

-

1-Bromo-1,2,2-trichloroethane (CAS 2648-53-5): Characterized by a distributed halogen backbone ( CHCl2−CHBrCl ). It is synthesized via the radical-mediated anti-Markovnikov addition of hydrogen bromide to trichloroethylene[2].

Table 1: Physicochemical and Structural Data for Bromotrichloroethane Isomers

| Parameter | 2-Bromo-1,1,1-trichloroethane | 1-Bromo-1,2,2-trichloroethane |

| CAS Registry Number | ||

| Molecular Weight | 212.30 g/mol | 212.30 g/mol |

| Boiling Point (760 mmHg) | ~149.4 °C | ~151.0 °C |

| Structural Formula | CCl3−CH2Br | CHCl2−CHBrCl |

| Primary Synthetic Route | Halogenation of Chloral derivatives | Anti-Markovnikov addition to Trichloroethylene |

| Industrial Application | API scaffold synthesis | Polymer chain transfer agent |

Mechanistic Pathways for Synthesis

The synthesis of polyhalogenated ethanes demands strict control over reaction conditions to prevent over-halogenation or unwanted elimination reactions.

Synthetic pathways for bromotrichloroethane isomers via radical addition and halogenation.

Protocol A: Synthesis of 1-Bromo-1,2,2-trichloroethane

Objective : Regioselective synthesis via radical-mediated anti-Markovnikov addition.

Causality : Direct electrophilic addition of HBr to trichloroethylene yields a mixture of products due to the electron-withdrawing nature of the chlorine atoms destabilizing the intermediate carbocation. By utilizing a radical initiator like benzoyl peroxide (BPO), the reaction shifts to a radical pathway. The homolytic cleavage of BPO generates radicals that abstract hydrogen from HBr. The resulting bromine radical attacks the less sterically hindered carbon, yielding a highly stable trichloromethyl radical intermediate, which dictates strict regioselectivity.

Self-Validating Check : The reaction is monitored via in-situ Fourier Transform Infrared Spectroscopy (FTIR). The progressive disappearance of the C=C stretching frequency at ~1620 cm⁻¹ provides real-time validation of alkene conversion, ensuring the reaction is quenched exactly at completion to prevent thermal degradation.

Step-by-Step Methodology :

-

Setup : Equip a 500 mL three-neck round-bottom flask with a reflux condenser, gas inlet, and magnetic stirrer. Purge the system with anhydrous nitrogen for 15 minutes.

-

Initiation : Dissolve 0.5 mol of anhydrous trichloroethylene in 200 mL of anhydrous dichloromethane (DCM). Add 0.01 mol of benzoyl peroxide (BPO) as the radical initiator.

-

Propagation : Gently heat the mixture to 40°C. Slowly bubble anhydrous HBr gas through the solution. Maintain a steady flow rate to prevent pressure buildup.

-

Monitoring : Take aliquots every 30 minutes for FTIR analysis.

-

Quenching : Once the C=C stretch is no longer detectable (typically >98% conversion), cease the HBr flow. Purge the system with nitrogen for 20 minutes to expel residual acid gases.

Advanced Purification Workflows

Halogenated ethanes are highly sensitive to thermal stress and strongly basic conditions. High temperatures can easily trigger the elimination of HCl or HBr (dehydrohalogenation), producing toxic and highly reactive dichloroalkenes[3]. Therefore, the purification protocol must rely on low-temperature aqueous washing and vacuum distillation.

Step-by-step purification workflow for isolating high-purity bromotrichloroethane.

Protocol B: High-Purity Distillation and Recovery

Objective : Isolation of the target isomer while preventing thermal dehydrohalogenation.

Causality : Washing with ice-cold water quenches residual acids without providing the thermal energy required for hydrolysis of the carbon-halogen bonds. Subsequent neutralization with a mild base ( NaHCO3 ) prevents acid-catalyzed degradation during the heating phase of distillation. Finally, utilizing vacuum distillation (e.g., at 50 mmHg) significantly depresses the boiling point, allowing the compound to vaporize well below the activation energy threshold for elimination reactions.

Self-Validating Check : The final distillate is analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). A single sharp chromatographic peak, coupled with a mass spectrum lacking lower-molecular-weight alkene fragments (e.g., loss of 36 m/z for HCl), confirms that thermal degradation was successfully avoided and isomeric purity is maintained.

Step-by-Step Methodology :

-

Aqueous Washing : Transfer the crude reaction mixture to a 1 L separatory funnel. Wash with 3 x 100 mL of ice-cold distilled water to extract residual HBr and water-soluble byproducts.

-

Neutralization : Wash the organic layer with 100 mL of a saturated, ice-cold sodium bicarbonate ( NaHCO3 ) solution. Caution: Vent the funnel frequently to release CO2 gas buildup.

-

Desiccation : Transfer the neutralized organic layer to an Erlenmeyer flask. Add 15 g of anhydrous magnesium sulfate ( MgSO4 ) and stir for 2 hours to remove trace water. Filter the drying agent through a coarse frit.

-

Fractional Distillation : Transfer the dried filtrate to a distillation apparatus equipped with a Vigreux column. Apply a vacuum of 50 mmHg. Slowly increase the oil bath temperature.

-

Collection : Discard the initial fraction (primarily DCM solvent). Collect the main fraction corresponding to the depressed boiling point of bromotrichloroethane. Store the purified product in an amber glass bottle over molecular sieves at 4°C to prevent photolytic degradation.

Applications in Drug Development and Polymer Science

In the pharmaceutical sector, the rigid, highly functionalized backbone of 2-bromo-1,1,1-trichloroethane serves as a valuable synthetic intermediate. The differential reactivity between the carbon-bromine bond and the trichloromethyl group allows chemists to perform selective cross-coupling reactions or nucleophilic substitutions at the C2 position while retaining the CCl3 group as a lipophilic bioisostere for metabolic stability[1].

In polymer science, bromotrichloroethane is utilized as a highly efficient chain transfer agent (CTA)[4]. During the free-radical polymerization of acrylics or olefins, the weak C−Br bond undergoes homolytic cleavage. The resulting radical terminates the growing polymer chain while simultaneously initiating a new chain, effectively narrowing the polydispersity index (PDI) and controlling the molecular weight of the resulting polymer matrix ()[4].

References

- US Patent 4197262A. "Preparation of organic halides". Google Patents.

- US Patent 7273524B2. "Concrete composition method of producing concrete compositions and cement admixture". Google Patents.

Sources

- 1. Bromotrichloroethane | 127099-33-6 | Benchchem [benchchem.com]

- 2. 1-Bromo-1,2,2-trichloroethane | 2648-53-5 [sigmaaldrich.com]

- 3. US4197262A - Preparation of organic halides - Google Patents [patents.google.com]

- 4. US7273524B2 - Concrete composition method of producing concrete compositions and cement admixture - Google Patents [patents.google.com]

Navigating the Synthesis and Disposal of Bromotrichloromethane: A Technical Guide for the Modern Laboratory

Abstract

Bromotrichloromethane (CBrCl₃), a halogenated hydrocarbon, serves as a valuable reagent in various synthetic applications within research and drug development. However, its inherent toxicity and environmental persistence necessitate a comprehensive understanding of its safe handling, storage, and, critically, its responsible disposal. This in-depth technical guide provides researchers, scientists, and drug development professionals with a holistic framework for managing Bromotrichloromethane throughout its lifecycle in the laboratory. Moving beyond a mere recitation of procedural steps, this guide elucidates the causal relationships behind experimental choices, grounding every recommendation in established scientific principles and regulatory standards. It offers detailed protocols for handling and storage, emergency response to spills and exposures, and a thorough exploration of chemical neutralization and disposal methodologies, including reductive dehalogenation and advanced oxidation processes. Visual workflows and data-rich tables are provided to enhance comprehension and practical application, ensuring a self-validating system of protocols for maintaining a safe and compliant laboratory environment.

Understanding the Chemical Profile and Associated Hazards of Bromotrichloromethane

Bromotrichloromethane is a colorless, non-flammable liquid with a chloroform-like odor.[1][2] Its utility in organic synthesis, particularly as a source of the trichloromethyl radical and in bromination reactions, is well-documented.[2] However, its chemical properties also give rise to significant health and environmental hazards.

1.1. Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of Bromotrichloromethane is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 75-62-7 | [1] |

| Molecular Formula | CBrCl₃ | [2] |

| Molar Mass | 198.27 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Chloroform-like | [1] |

| Boiling Point | 105 °C | [1][2] |

| Melting Point | -5.7 °C | [1] |

| Density | 2.012 g/cm³ at 25 °C | [1] |

| Vapor Pressure | 38.4 mmHg at 25 °C | [3] |

| Water Solubility | Insoluble | [1][3] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [1][2] |

1.2. Toxicological Profile and Health Hazards

Bromotrichloromethane is classified as a hazardous substance and poses significant health risks upon exposure.[4][5] It is harmful if swallowed, in contact with skin, or inhaled.[5] The primary target organs are the central nervous system, liver, and cardiovascular system.[6]

-

Acute Effects: Exposure can cause irritation to the skin, eyes, and respiratory tract.[5][6] Inhalation may lead to central nervous system depression, characterized by drowsiness and dizziness, and can also cause cardiac disturbances.[4][6] Ingestion can result in gastrointestinal irritation with nausea and vomiting.[6]

-

Chronic Effects: Prolonged or repeated exposure may cause liver damage.[6] It is also a potent liver poison, with studies indicating it can induce lipid peroxidation.[1]

-

Carcinogenicity: Bromotrichloromethane is not listed as a carcinogen by ACGIH, IARC, or NTP.[6]

1.3. Incompatibilities and Hazardous Decomposition

To prevent hazardous reactions, Bromotrichloromethane must be stored and handled away from incompatible materials. These include:

-

Active metals such as sodium, potassium, and powdered aluminum[4]

When heated to decomposition, Bromotrichloromethane emits highly toxic fumes, including hydrogen chloride, hydrogen bromide, carbon monoxide, and carbon dioxide.[6]

Prudent Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing the risks associated with Bromotrichloromethane.

2.1. Engineering Controls and Ventilation

All work with Bromotrichloromethane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations as low as possible.[6] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[6]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling Bromotrichloromethane. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield.[7][8] | Protects against splashes and vapors.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., PVC, neoprene).[4][9] | Prevents skin contact and absorption.[4] |

| Body Protection | A lab coat, long pants, and closed-toe shoes.[7] | Minimizes skin exposure from accidental spills.[7] |

| Respiratory Protection | An approved respirator may be necessary if exposure limits are exceeded or if working outside of a fume hood.[6][9] | Protects against the inhalation of harmful vapors.[6] |

2.3. Storage Requirements

Bromotrichloromethane should be stored in a tightly closed, original container in a cool, dry, and well-ventilated area.[6] It must be stored separately from incompatible materials to prevent hazardous reactions.[4][6]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, a swift and informed response is critical to mitigating harm.

3.1. Spill Response

The appropriate response to a Bromotrichloromethane spill depends on its scale.

Caption: Workflow for responding to a Bromotrichloromethane spill.

3.1.1. Minor Spill Protocol (less than 1 liter)

-

Isolate the area: Prevent others from entering the spill zone.[10]

-

Alert personnel: Inform colleagues in the immediate vicinity.[10]

-

Don PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Contain the spill: Use an inert absorbent material such as vermiculite, sand, or absorbent pads to contain the liquid.[6][11] Work from the outside of the spill inwards to prevent its spread.[10]

-

Collect the waste: Carefully scoop the absorbed material into a sealable, chemically compatible container.[6][10]

-

Label the container: Clearly label the container as "Hazardous Waste: Bromotrichloromethane" and include the date.

-

Decontaminate the area: Clean the spill surface with soap and water.

-

Dispose of waste: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[10]

3.1.2. Major Spill Protocol (greater than 1 liter or in a poorly ventilated area)

-

Evacuate the area immediately. [11]

-

Alert others: Inform everyone in the vicinity to evacuate and activate the fire alarm if necessary.[10]

-

Call for emergency assistance: From a safe location, call 911 and your institution's EHS department.[11]

-

Provide information: Be prepared to provide the chemical name, estimated quantity spilled, location, and any known hazards.[11]

3.2. Personnel Exposure Response

Immediate first aid is crucial in the event of exposure to Bromotrichloromethane.

Caption: First aid procedures for different routes of exposure to Bromotrichloromethane.

-

Inhalation: Remove the individual from the source of exposure and move them to fresh air immediately.[6] Seek prompt medical attention.[6]

-

Skin Contact: Remove all contaminated clothing and shoes.[6] Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[6] Seek medical attention.[6]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[6]

In all cases of exposure, the Safety Data Sheet (SDS) for Bromotrichloromethane should be provided to the responding medical personnel.

Disposal and Neutralization of Bromotrichloromethane Waste

The disposal of Bromotrichloroethane is strictly regulated due to its hazardous nature. It is classified as a halogenated solvent waste, and its disposal must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][12][13]

4.1. Regulatory Framework for Hazardous Waste Disposal

As a generator of hazardous waste, it is the laboratory's responsibility to ensure its proper management from "cradle to grave."[13] This includes accurate waste characterization, proper labeling, and disposal through a licensed hazardous waste management company. Laboratories are typically classified as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs) based on the amount of hazardous waste produced per month, which dictates specific storage and disposal requirements.[2][14]

4.2. Chemical Treatment and Neutralization Methodologies

For research environments, exploring chemical methods to neutralize or degrade Bromotrichloroethane before disposal can be a responsible approach to waste management. These methods aim to transform the hazardous compound into less toxic or non-hazardous substances. The following sections outline the principles of several promising techniques. It is imperative that any laboratory attempting these procedures does so with a thorough understanding of the chemical reactions involved and with appropriate safety measures in place.

4.2.1. Reductive Dehalogenation

Reductive dehalogenation involves the removal of halogen atoms from a molecule with the concurrent addition of electrons. This process can be facilitated by various reducing agents.

-

Zero-Valent Iron (ZVI): The use of granular or nano-scale zero-valent iron is a well-documented method for the reductive dehalogenation of a range of halogenated hydrocarbons.[4][15] The reaction involves the transfer of electrons from the iron surface to the Bromotrichloroethane molecule, leading to the cleavage of the carbon-halogen bond.[16] The process can be conceptualized as follows:

Fe⁰ + CBrCl₃ + H⁺ → Fe²⁺ + CHBrCl₂ + Cl⁻ (and subsequent reactions)

This method is advantageous due to the low cost and low toxicity of iron.[15] The reaction rate is influenced by factors such as the surface area of the iron, pH, and the presence of other substances in the waste stream.[17]

4.2.2. Advanced Oxidation Processes (AOPs)

AOPs are a suite of chemical treatment procedures designed to remove organic materials through reactions with highly reactive hydroxyl radicals (•OH).[12] These radicals are powerful, non-selective oxidizing agents that can break down refractory organic compounds like Bromotrichloroethane into smaller, less harmful molecules, and ultimately to carbon dioxide, water, and inorganic halides.[12]

Common methods for generating hydroxyl radicals in a laboratory setting include:

-

Ozone/Hydrogen Peroxide (O₃/H₂O₂): The combination of ozone and hydrogen peroxide generates hydroxyl radicals, leading to more effective oxidation than either reagent alone.[6]

-

UV/Hydrogen Peroxide (UV/H₂O₂): The photolysis of hydrogen peroxide with ultraviolet light is an effective method for producing hydroxyl radicals.

-

Fenton and Photo-Fenton Systems: These systems use a combination of hydrogen peroxide and ferrous ions (Fe²⁺) to generate hydroxyl radicals.[12] The reaction is enhanced by the presence of UV light in the photo-Fenton process.

The efficacy of AOPs is dependent on parameters such as pH, the concentration of the oxidant and catalyst, and the intensity of UV irradiation.[6]

4.2.3. Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. While the hydrolysis of some halogenated alkanes can be slow, the rate can be significantly increased in the presence of an acid or a base.[18] For polyhalogenated methanes like Bromotrichloroethane, the reaction with a strong base (e.g., sodium hydroxide) can proceed via the formation of a dihalocarbene intermediate.[9] This pathway can ultimately lead to the formation of carbon monoxide and formate ions.[9] The reaction conditions, such as temperature and the concentration of the base, must be carefully controlled to ensure a complete and safe reaction.

Conclusion

The responsible management of Bromotrichloromethane is a critical aspect of laboratory safety and environmental stewardship. This guide has provided a comprehensive framework for handling, storing, and disposing of this chemical, grounded in scientific principles and regulatory compliance. By understanding the inherent hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and safely utilize Bromotrichloromethane in their scientific endeavors. Furthermore, the exploration of chemical neutralization techniques offers a pathway for laboratories to proactively manage their hazardous waste, contributing to a safer and more sustainable research environment. It is the responsibility of every scientist to not only advance knowledge but to do so in a manner that protects themselves, their colleagues, and the environment.

References

-

Material Safety Data Sheet - Bromotrichloromethane, 99% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

-

Bromotrichloromethane. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Bromotrichloromethane. (n.d.). Wikipedia. Retrieved from [Link]

-

Safety data sheet - CPAChem. (2023, May 4). Retrieved from [Link]

-

Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Innovative Protocol for Catalytic Hydrodehalogenation of Chlorobenzene and Bromobenzene for WEEE Cycle Closure. (2026, March 4). MDPI. Retrieved from [Link]

-

Processes Affecting Reductive Dechlorination of Chlorinated Solvents by Zero-Valent Iron. (n.d.). Defense Technical Information Center. Retrieved from [Link]

-

Advanced oxidation process. (n.d.). Wikipedia. Retrieved from [Link]

-

Categories of Hazardous Waste Generators. (2025, October 9). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]

-

Spill Procedures: Major and Minor Incidents. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved from [Link]

-

Hydrolysis. (n.d.). Retrieved from [Link]

-

Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]

-

Personal Protective Equipment. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved from [Link]

-

Small Quantity Generators of Hazardous Waste. (2024, March 15). Iowa Waste Reduction Center. Retrieved from [Link]

-

transformation of chlorinated methanes by nanoscale iron particles. (n.d.). Retrieved from [Link]

-

Hazardous Material Spill Reporting and Response Procedures. (n.d.). Austin Community College District. Retrieved from [Link]

-

Reductive dehalogenation of trichloroethylene using zero‐valent iron. (n.d.). ResearchGate. Retrieved from [Link]

-

A Guide on Hazardous Waste Management - Fact Sheet for SQGs. (n.d.). Florida Department of Environmental Protection. Retrieved from [Link]

-

HYDROLYSIS REACTIONS. (2018, February 19). Retrieved from [Link]

Sources

- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 2. Small Quantity Generators of Hazardous Waste | Iowa Waste Reduction Center [iwrc.uni.edu]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. need.nuk.edu.tw [need.nuk.edu.tw]

- 5. floridadep.gov [floridadep.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. odu.edu [odu.edu]

- 8. Oxidation of carbon tetrachloride, bromotrichloromethane, and carbon tetrabromide by rat liver microsomes to electrophilic halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EPA Small Quantity Generator Renotification Requirement – Due September 1, 2025 [printing.org]

- 10. danielshealth.com [danielshealth.com]

- 11. osha.gov [osha.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reductive dehalogenation of chlorinated organic compounds using zero-valent iron (Conference) | OSTI.GOV [osti.gov]

- 14. epa.gov [epa.gov]

- 15. mdpi.com [mdpi.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

- 18. mtu.edu [mtu.edu]

Bromotrichloroethane (BrCCl₃) as a Precision Source of Trichloromethyl Radicals: A Mechanistic and Methodological Guide

Introduction: The Thermodynamic Causality of BrCCl₃

In advanced synthetic organic chemistry and drug development, the controlled installation of polyhaloalkyl groups is a critical strategy for modulating the lipophilicity, metabolic stability, and target affinity of active pharmaceutical ingredients (APIs). Bromotrichloromethane (BrCCl₃) is an indispensable, highly versatile reagent used specifically as a precision source of the trichloromethyl radical (•CCl₃).

The core causality behind the utility of BrCCl₃ lies in the stark differential in bond dissociation energies (BDE) between its carbon-halogen bonds. The C–Br bond in BrCCl₃ is thermodynamically weaker (approximately 55–60 kcal/mol) compared to the C–Cl bonds (approximately 70–75 kcal/mol)[1]. This thermodynamic discrepancy ensures that under thermal, photochemical, or transition-metal-catalyzed conditions, the C–Br bond undergoes highly selective homolytic cleavage. This clean scission generates the electrophilic •CCl₃ radical and a bromine atom (or a metal-bromide species), avoiding the chaotic mixtures often seen with less selective radical precursors[1].

Mechanistic Avenues for •CCl₃ Generation

To harness BrCCl₃ effectively, one must understand the initiation systems that trigger its homolysis. Modern methodologies have largely shifted from harsh thermal initiators to mild, highly controlled catalytic systems.

-

Thermal Initiation: Traditional methods utilize azo compounds (e.g., AIBN) or peroxides. While effective, these require elevated temperatures that can degrade sensitive pharmaceutical intermediates.

-

Atom Transfer Radical Addition (ATRA): Transition metals (Cu, Ru) undergo a reversible redox process, abstracting the bromine atom to generate •CCl₃ and a higher-oxidation-state metal-halide complex.

-

Photoredox Catalysis: Visible-light irradiation of a photocatalyst (e.g., Ru(bpy)₃²⁺ or organic dyes) leads to single-electron transfer (SET). The photoinduced SET to BrCCl₃ results in a transient radical-anion that rapidly dissociates to form the •CCl₃ radical and a bromide anion[2].

Caption: Photoredox catalytic cycle for the generation of trichloromethyl radicals via SET to BrCCl₃.

Application I: Atom Transfer Radical Addition (ATRA) to Alkenes

The Kharasch addition of BrCCl₃ across unactivated alkenes is a cornerstone reaction for synthesizing complex aliphatic scaffolds. The highly electrophilic •CCl₃ radical adds regioselectively to the less substituted carbon of the alkene, forming a more stable, sterically favored carbon-centered radical intermediate[3]. This intermediate subsequently abstracts a bromine atom from another molecule of BrCCl₃ (chain propagation) or from the oxidized metal complex, yielding a 1,1,1-trichloro-3-bromoalkane derivative[4].

Table 1: Comparative Analysis of Initiator Systems for BrCCl₃ ATRA

| Initiator System | Reaction Conditions | Yield / Selectivity | Key Advantage for Drug Development |

| AIBN / Peroxides | Thermal (80°C), 12h | Moderate | Traditional, well-understood kinetics; scalable. |

| Ru/Ir Complexes | Visible Light (Blue LED), RT | Excellent | Low catalyst loading, mild conditions for sensitive APIs. |

| Phenylglyoxylic Acid | UV/Vis Light, RT | Good to Excellent | Metal-free, sustainable protocol eliminating heavy metal trace impurities[5]. |

| CuCl / Amine Ligand | Thermal/Ambient | High | Excellent control over radical concentration; suppresses side reactions. |

Protocol 1: Visible-Light Photoredox ATRA of BrCCl₃ to Alkenes

Design Rationale: This protocol is a self-validating system. The strict exclusion of oxygen is critical because O₂ rapidly quenches both the excited photocatalyst and the carbon-centered radicals, stalling the reaction. BrCCl₃ is added after degassing to prevent premature, uncontrolled radical generation.

Materials:

-

Alkene substrate (1.0 equiv)

-

Bromotrichloromethane (BrCCl₃) (1.5 equiv)

-

[Ru(bpy)₃]Cl₂ (1.0 mol%)

-

Anhydrous, degassed Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 mmol) and the photocatalyst [Ru(bpy)₃]Cl₂ (0.01 mmol).

-

Solvation: Add 5.0 mL of anhydrous MeCN under a strict argon atmosphere.

-

Degassing: Perform three rigorous freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.

-

Reagent Injection: Backfill the tube with argon and inject BrCCl₃ (1.5 mmol) into the reaction mixture via a gas-tight syringe.

-

Irradiation: Irradiate the stirred solution using a 450 nm Blue LED array at ambient temperature (25°C) for 12–24 hours. Maintain a cooling fan to ensure the reaction does not thermally self-heat.

-

Workup: Quench the reaction by opening the flask to ambient air. Concentrate the mixture under reduced pressure and purify the crude 1,1,1-trichloro-3-bromoalkane product via silica gel flash column chromatography.

Application II: BrCCl₃ as a Mediator in Thiol-Ene Couplings

Beyond direct addition, •CCl₃ generated from BrCCl₃ acts as a potent hydrogen atom transfer (HAT) mediator in thiol-ene click reactions. Instead of harsh UV light, visible-light photoredox generation of •CCl₃ allows the radical to abstract a hydrogen atom from a thiol (R–SH), forming chloroform (CHCl₃) and a highly reactive thiyl radical (R–S•)[6]. This enables the anti-Markovnikov hydrothiolation of alkenes under exceptionally mild conditions, a technique highly prized in the late-stage functionalization of biomolecules.

Caption: BrCCl₃-mediated generation of thiyl radicals for mild thiol-ene coupling.

Application III: Controlled Radical Polymerization

In the realm of polymer therapeutics and drug delivery systems, BrCCl₃ is utilized as a highly efficient chain transfer agent (CTA). The high chain transfer constant of BrCCl₃ ensures the synthesis of low-molecular-weight, telechelic polymers capped with a trichloromethyl group at one terminus and a bromine atom at the other. These halogen-terminated polymers act as perfect macroinitiators for subsequent Atom Transfer Radical Polymerization (ATRP) to form precision ABA triblock copolymers[7]. The causality here is kinetic: the rapid transfer rate of •CCl₃ ensures uniform chain lengths and exceptionally low polydispersity indices (PDI).

Conclusion

Bromotrichloroethane remains an indispensable tool for the controlled generation of •CCl₃. By understanding the thermodynamic causality of its bond cleavages and employing modern photoredox or transition-metal techniques, researchers can achieve highly selective functionalizations. Whether executing an ATRA reaction to build complex pharmacophores or mediating a thiol-ene coupling for bioconjugation, treating BrCCl₃ protocols as self-validating, oxygen-sensitive systems is the key to reproducible success.

References

-

Free Radicals II | PDF - Scribd Source: Scribd URL:[Link]

-

Metal‐free Photochemical Atom Transfer Radical Addition (ATRA) of BrCCl3 to Alkenes Source: ResearchGate (Eur. J. Org. Chem.) URL:[Link]

-

Recent Advances in Carbon-Centered Radical-Initiated Olefin Transformation Chemistry Source: MDPI (Catalysts) URL:[Link]

-

The Photoredox Paradox: Electron and Hole Upconversion as the Hidden Secrets of Photoredox Catalysis Source: ACS Publications (J. Am. Chem. Soc.) URL:[Link]

-

Photocatalytic formation of carbon–sulfur bonds Source: Beilstein Journals URL:[Link]

-

Thermochemistry of the Bromination of Chloroform and the Heat of Formation of the CCl3 Radical Source: AIP Publishing (J. Chem. Phys.) URL:[Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. Recent Advances in Carbon-Centered Radical-Initiated Olefin Transformation Chemistry | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Photocatalytic formation of carbon–sulfur bonds [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Bromotrichloroethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrichloroethane (CBrCl₃), a halogenated hydrocarbon, serves as a versatile reagent and solvent in various chemical applications, including organic synthesis.[1] Its efficacy in dissolving a range of compounds is a critical parameter for reaction kinetics, purification processes, and formulation development. This guide provides a comprehensive technical overview of the solubility of bromotrichloroethane in organic solvents, moving beyond simple miscibility data to explore the underlying principles and predictive methodologies. In the absence of extensive tabulated solubility data in the literature, this document equips researchers with the theoretical framework and practical protocols to determine and predict the solubility of bromotrichloroethane in solvents of interest.

Physicochemical Properties of Bromotrichloroethane

Understanding the inherent properties of bromotrichloroethane is fundamental to predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | CBrCl₃ | |

| Molecular Weight | 198.27 g/mol | |

| Appearance | Colorless liquid | |

| Density | 2.012 g/cm³ at 25 °C | |

| Boiling Point | 105 °C | |

| Melting Point | -5.7 °C | |

| Water Solubility | Practically insoluble | |

| Solubility in Organic Solvents | Miscible with many organic liquids, including alcohol and ether.[2] |

The molecule's structure, with a central carbon atom bonded to one bromine and three chlorine atoms, results in a non-polar to weakly polar character. This is a key determinant of its solubility profile, which is governed by the principle of "similia similibus solvuntur" or "like dissolves like."

Theoretical Framework for Solubility Prediction

A robust understanding of intermolecular forces is crucial for predicting the solubility of bromotrichloroethane in various organic solvents. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Intermolecular Forces at Play

The solubility of bromotrichloroethane is primarily dictated by the following intermolecular forces:

-

London Dispersion Forces: As a relatively large and heavy molecule with a significant number of electrons, bromotrichloroethane exhibits substantial London dispersion forces. These are the primary forces of attraction between nonpolar molecules.[3]

-

Dipole-Dipole Interactions: The electronegativity difference between the carbon and halogen atoms (Cl and Br) creates polar covalent bonds, resulting in a net molecular dipole moment. This allows bromotrichloroethane to engage in dipole-dipole interactions with polar solvent molecules.[3]

Bromotrichloroethane is not a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor through its halogen atoms.

Caption: Intermolecular forces governing the solubility of bromotrichloroethane.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[1][4] This model decomposes the total Hildebrand solubility parameter (δ) into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

The principle behind HSP is that substances with similar HSP values are likely to be miscible.[5] The "distance" (Ra) between the HSP of two substances can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Below is a table of HSPs for common organic solvents to aid in this process.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.[2][6]

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method used to predict activity coefficients in non-ideal mixtures.[7][8] This model breaks down molecules into their constituent functional groups and calculates the activity coefficient based on the interactions between these groups. While a detailed explanation of the UNIFAC model is beyond the scope of this guide, it represents a powerful predictive tool for estimating the solubility of bromotrichloroethane, especially when experimental data is unavailable. The accuracy of the prediction depends on the availability of the interaction parameters for the specific functional groups present in the solute and solvent.

Experimental Determination of Solubility

For definitive and quantitative solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Shake-Flask Method Protocol

This protocol outlines the steps for determining the solubility of bromotrichloroethane in a given organic solvent.

Materials:

-

Bromotrichloroethane (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector like an Electron Capture Detector (GC-ECD) or a Flame Ionization Detector (GC-FID), or High-Performance Liquid Chromatograph (HPLC) if a suitable chromophore is present or derivatization is performed).

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of bromotrichloroethane to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solute is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vial tightly and place it in a constant temperature shaker.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature to allow the excess solute to settle.

-

For a more complete separation, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any remaining undissolved micro-particles.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of bromotrichloroethane.

-

-

Calculation:

-

Calculate the solubility of bromotrichloroethane in the solvent, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

-

Caption: Experimental workflow for determining the solubility of bromotrichloroethane.

Azeotropic Mixtures

Predicting Azeotrope Formation:

-

Boiling Point Similarity: Mixtures of liquids with close boiling points are more likely to form azeotropes.

-

Intermolecular Interactions: Deviations from Raoult's law, caused by strong intermolecular interactions (or lack thereof) between the components, can lead to the formation of minimum-boiling (positive) or maximum-boiling (negative) azeotropes.

Given the nature of bromotrichloroethane, it may form azeotropes with a variety of organic solvents. If precise purification by distillation is required, it is recommended to experimentally determine the vapor-liquid equilibrium (VLE) data for the specific solvent system.

Summary and Conclusion

The solubility of bromotrichloroethane in organic solvents is a critical parameter for its effective use in research and industry. While it is generally known to be miscible with many organic liquids, quantitative data is sparse. This guide has provided a robust framework for understanding and predicting its solubility based on fundamental principles of intermolecular forces and established theoretical models like Hansen Solubility Parameters. Furthermore, a detailed experimental protocol for the reliable determination of its solubility using the shake-flask method has been presented. By leveraging this combination of theoretical prediction and experimental verification, researchers can confidently select appropriate solvents and optimize their processes involving bromotrichloroethane.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Retrieved from [Link]

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

DocBrown. (n.d.). Halogenoalkanes physical properties. Retrieved from [Link]

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Wikipedia. (2023). Azeotrope. Retrieved from [Link]

- Horsley, L. H. (1973).

-

PubChem. (n.d.). Bromotrichloromethane. Retrieved from [Link]

-

Wikipedia. (2023). Bromotrichloromethane. Retrieved from [Link]

-

ResearchGate. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. Retrieved from [Link]

-

ResearchGate. (1987). Unifac interaction parameters for excess enthalpies of mixing. Retrieved from [Link]

Sources

- 1. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. Halogenoalkanes physical properties hazards uses applications of haloalkanes boiling point trends solubility alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Azeotrope tables - Wikipedia [en.wikipedia.org]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Comprehensive Spectroscopic Profiling of Bromotrichloroethane Isomers: A Technical Guide for NMR, IR, and Mass Spectrometry

Executive Summary

In advanced organic synthesis and drug development, polyhalogenated alkanes serve as critical electrophilic building blocks and solvent intermediates. Bromotrichloroethane ( C2H2BrCl3 ) exists as multiple constitutional isomers—most notably 2-bromo-1,1,1-trichloroethane and 1-bromo-1,1,2-trichloroethane [1]. Because these compounds also have profound environmental implications as ozone-depleting substances and greenhouse gases[2], rigorous structural validation is mandatory.

This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of bromotrichloroethane using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS).

Core Causality & Analytical Strategy

To achieve unambiguous isomeric assignment, analytical workflows must exploit the fundamental physical chemistry of the halogens:

-

Electronegativity & Anisotropy (NMR): The highly electronegative −CCl3 and −Br groups strongly deshield adjacent nuclei. Furthermore, restricted rotation at low temperatures can reveal hidden stereochemical complexities[3].

-

Isotopic Distribution (MS): Bromine and Chlorine possess unique, highly abundant stable isotopes ( 79Br/81Br and 35Cl/37Cl ). Their statistical combination creates an unmistakable mass spectral fingerprint.

-

Reduced Mass & Bond Strength (IR): The heavy atomic masses of halogens dictate that C−X vibrational stretching occurs at low frequencies (600–800 cm⁻¹).

Multi-modal spectroscopic workflow for the structural validation of bromotrichloroethane isomers.

Nuclear Magnetic Resonance (NMR) Profiling

Chemical Shifts & Deshielding

In standard 1H NMR ( CDCl3 , 400 MHz)[4], 2-bromo-1,1,1-trichloroethane ( Cl3C−CH2Br ) presents a deceptively simple spectrum: a single resonance for the −CH2− group. However, due to the cumulative electron-withdrawing effect of the adjacent trichloromethyl group and the directly attached bromine atom, this singlet is pushed significantly downfield to approximately 4.2–4.5 ppm.

Advanced Insight: Variable-Temperature (VT) NMR

The constitutional isomer 1-bromo-1,1,2-trichloroethane ( BrCl2C−CH2Cl ) offers a masterclass in dynamic stereochemistry. At room temperature (298 K), rapid rotation around the C−C bond time-averages the environments of the two protons on the C2 carbon, resulting in a single 1H NMR resonance[3].

Causality of Cooling: If the sample is cooled below its coalescence temperature, rotation becomes slow on the NMR timescale[3]. The molecule freezes into distinct staggered Newman conformers:

-

Conformer A (Anti): When the Bromine is anti to the Chlorine on C2 , the molecule possesses a plane of symmetry. The two protons are enantiotopic and remain chemically equivalent, yielding a singlet .

-

Conformers B & B' (Gauche): When the Bromine is gauche to the Chlorine, the plane of symmetry is broken. The two protons become diastereotopic and couple with each other, manifesting as an AB quartet (two distinct doublets with a strong roof effect).

Table 1: NMR Chemical Shift Summary

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Causality / Structural Note |

| 1H | ~4.2 - 4.5 | Singlet | −CH2− | Deshielded by adjacent −CCl3 and −Br |

| 13C | ~95.0 | Singlet | −CCl3 | Highly deshielded by three electronegative Cl atoms |

| 13C | ~40.0 | Singlet | −CH2Br | Deshielded by Br and adjacent CCl3 |

Mass Spectrometry (EI-MS) & Isotopic Signatures

Causality of Ionization Choice: Electrospray Ionization (ESI) is ineffective for fully halogenated alkanes because they lack basic or acidic sites for protonation/deprotonation. Instead, Electron Ionization (EI) at 70 eV is required to forcefully eject an electron from a halogen lone pair, generating the radical cation ( M+∙ ).

Bromotrichloroethane contains one Bromine (~50.7% 79Br , ~49.3% 81Br ) and three Chlorines (~75.8% 35Cl , ~24.2% 37Cl ). The binomial expansion of these isotopic probabilities generates a highly diagnostic 5-peak cluster separated by 2 m/z units.

Table 2: EI-MS Isotopic Cluster for [C2H2BrCl3]+∙ (m/z 210)

| Ion | m/z | Relative Abundance (%) | Primary Isotopic Composition |

| M | 210 | ~50.0 | 79Br , 35Cl3 |

| M+2 | 212 | 100.0 (Base Peak) | 81Br , 35Cl3 / 79Br , 35Cl2 , 37Cl |

| M+4 | 214 | ~66.7 | 81Br , 35Cl2 , 37Cl / 79Br , 35Cl , 37Cl2 |

| M+6 | 216 | ~18.5 | 81Br , 35Cl , 37Cl2 / 79Br , 37Cl3 |

| M+8 | 218 | ~1.8 | 81Br , 37Cl3 |

Infrared (IR) Spectroscopy

IR spectroscopy validates the functional group backbone. Because halogens are heavy atoms, Hooke's Law dictates that their vibrational stretching frequencies will occur at lower wavenumbers compared to lighter atoms like oxygen or nitrogen.

Table 3: Key FT-IR Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Causality |

| 2980 - 2950 | C−H Stretch ( sp3 ) | Weak | Halogen electron withdrawal stiffens the C−H bond slightly. |

| 1050 - 1000 | C−C Stretch | Medium | Skeletal backbone vibration. |

| 780 - 720 | C−Cl Stretch | Strong | Large dipole moment change during vibration. |

| 650 - 600 | C−Br Stretch | Strong | Heavier mass of Br lowers the vibrational frequency. |

Standardized Experimental Protocols

To ensure a self-validating system, researchers must adhere to the following step-by-step methodologies:

Protocol A: Variable-Temperature 1H NMR Acquisition

-

Sample Prep: Dissolve 15 mg of the bromotrichloroethane sample in 0.5 mL of deuterated dichloromethane ( CD2Cl2 ) in a standard 5 mm NMR tube. (Note: CD2Cl2 is preferred over CDCl3 [4] for VT-NMR due to its lower freezing point of -97 °C).

-

Baseline Acquisition: Lock, shim, and acquire a standard 16-scan 1H NMR spectrum at 298 K (400 MHz).

-

Cryogenic Cooling: Gradually cool the NMR probe to 200 K, allowing 5 minutes of equilibration time per 10 K drop.

-

Data Capture: Acquire spectra at each 10 K interval. Monitor the singlet resonance for line broadening (coalescence) and subsequent splitting into the predicted singlet and AB quartet[3].

Protocol B: GC-EI-MS Isotopic Profiling

-

Chromatography: Inject 1 µL of a dilute sample (1 mg/mL in hexane) into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5ms) to separate any constitutional isomers[1].

-

Ionization: Operate the mass spectrometer source in Electron Ionization (EI) mode at an energy of 70 eV.

-

Acquisition: Scan the m/z range from 50 to 300.

-

Validation: Extract the mass spectrum at the apex of the chromatographic peak. Normalize the cluster starting at m/z 210 to the base peak at m/z 212 and verify the 50 : 100 : 67 : 18 : 2 ratio.

Protocol C: ATR-FTIR Spectroscopy

-

Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with acetone and allow it to dry completely.

-

Application: Place 1-2 drops of the neat liquid bromotrichloroethane directly onto the crystal.

-

Containment: Immediately secure a volatile liquid cover over the crystal to prevent sample evaporation during acquisition.

-

Acquisition: Acquire 32 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Apply an atmospheric compensation algorithm to remove ambient CO2 and H2O interference.

References

- Source: archive.

- Source: askfilo.

- Source: amazonaws.

- IPCC Boek (dik).

Sources

thermochemical properties of Bromotrichloroethane

Thermochemical and Photophysical Dynamics of Bromotrichloroethane (CBrCl3): A Comprehensive Guide for Advanced Applications

Executive Summary

Bromotrichloroethane (CBrCl3) is a highly specialized halocarbon that serves as a cornerstone reagent in advanced synthetic chemistry and pharmaceutical drug development. Its utility stems from a distinct thermochemical asymmetry: the significant energy differential between its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. As an application scientist, understanding the precise thermodynamic parameters and photodissociation dynamics of CBrCl3 is critical for designing highly selective radical initiation pathways, preventing unwanted side reactions, and optimizing reaction yields. This whitepaper synthesizes the foundational thermochemistry, mechanistic photophysics, and the self-validating experimental protocols used to characterize this vital molecule.

The Dichotomy of Halogen Bonding: Structural and Thermochemical Foundations

At the core of CBrCl3’s reactivity is its tetrahedral geometry, which houses a profound electronic and steric imbalance. The molecule's behavior in synthetic applications—such as the Kharasch addition used to append trichloromethyl (•CCl3) pharmacophores onto alkene scaffolds—is dictated by bond dissociation energies (BDE).

The C-Br bond is the weakest link in the molecule, with a dissociation energy of approximately 234 kJ/mol, compared to the much stronger C-Cl bonds[1]. This energetic dichotomy establishes a clear causality in radical chemistry: under controlled thermal or photochemical initiation, the C-Br bond undergoes homolytic cleavage preferentially. This predictable scission allows chemists to generate •CCl3 radicals with high fidelity, minimizing the formation of highly reactive, unselective chlorine radicals that would otherwise degrade the target active pharmaceutical ingredient (API).

Quantitative Thermochemical Parameters

To accurately model the behavior of CBrCl3 in industrial reactors, precise thermodynamic data is required. The molecule exhibits complex phase behavior, transitioning through intermediate "plastic crystalline" phases before melting. In these orientationally disordered plastic phases, the quasi-spherical CBrCl3 molecules begin to freely rotate within the solid lattice before achieving full translational freedom in the liquid state[2].

Table 1: Key Thermochemical and Phase Transition Properties of CBrCl3

| Property | Value | Conditions / Notes |

| Standard Enthalpy of Formation ( ΔfH∘ ) | -175.7 kJ/mol | Gas phase, 298.15 K[3] |

| Liquid Heat Capacity ( Cp ) | 130.65 J/(mol·K) | Liquid phase, 298.15 K[4] |

| C-Br Bond Dissociation Energy | ~234 kJ/mol | Standard conditions[1] |

| Normal to Plastic Phase Transition | 238.19 K | ΔS = 19.40 J/(mol·K)[2] |

| Plastic I to Plastic II Phase Transition | 259.34 K | ΔS = 2.03 J/(mol·K)[2] |

| Plastic to Liquid Phase Transition (Melting) | 267.90 K | ΔS = 7.59 J/(mol·K)[2] |

Mechanistic Causality in Photodissociation Dynamics

While thermal initiation provides a pathway for C-Br cleavage, deep-UV photodissociation reveals the complex excited-state dynamics of CBrCl3. When irradiated at 193 nm (using an ArF excimer laser), the molecule absorbs a photon carrying energy far exceeding the dissociation threshold of both the C-Br and C-Cl bonds.

Despite the excess energy, the dissociation is not random. The excitation promotes the molecule to an excited state where the transition moment is aligned parallel to the threefold molecular axis, leading to rapid, impulsive fragmentation before the energy can randomize throughout the vibrational modes[5]. This results in two distinct, competing dissociation channels:

-

Major Channel (70% yield): Direct C-Br fission yielding •CCl3 and •Br, with a product translational energy of 17 kcal/mol.

-

Minor Channel (30% yield): C-Cl fission yielding •CBrCl2 and •Cl, with a translational energy of 22 kcal/mol. The primary •CBrCl2 fragment is formed with such high internal excitation that it undergoes secondary unimolecular decay into CCl2 and •Br[5].

Photodissociation pathways of CBrCl3 at 193 nm.

Self-Validating Experimental Protocols

To ensure scientific integrity, the thermochemical and photophysical properties of CBrCl3 must be derived from self-validating experimental systems. Below are the definitive methodologies used to extract the data discussed above.

High-Precision Adiabatic Calorimetry for Phase Transition Mapping

To accurately map the heat capacity and orientational disorder transitions of CBrCl3, adiabatic calorimetry is employed[2].

-

Step 1: Sample Purification. CBrCl3 is fractionally distilled to >99.9% purity and degassed via repeated freeze-pump-thaw cycles to remove dissolved oxygen, which can act as a radical scavenger and alter thermal properties.

-

Step 2: Baseline Calibration (Self-Validation). The heat capacity of the empty gold-plated copper calorimetric cell is measured alongside a standard reference material (e.g., synthetic sapphire). By subtracting this baseline, the system mathematically isolates the sample's true thermal inertia. If the sapphire standard deviates from established NIST values, the run is invalidated, ensuring that the recorded entropy changes ( ΔS ) are absolute physical properties of CBrCl3, not instrumental artifacts.

-

Step 3: Cryogenic Equilibration. The sealed sample is cooled to 5 K using liquid helium and allowed to achieve thermal equilibrium (drift rate < 1 mK/min).

-

Step 4: Intermittent Heating. Discrete, precisely measured electrical energy pulses are applied. The temperature increment ( ΔT ) is measured after re-equilibration, allowing the calculation of Cp=Q/(nΔT) .

Translational Spectroscopy for Photodissociation Dynamics

The branching ratios and translational energies of CBrCl3 photodissociation are mapped using crossed-laser molecular beam apparatuses[5].

-

Step 1: Supersonic Expansion. A mixture of CBrCl3 seeded in helium is expanded through a pulsed nozzle into a vacuum. This supersonic expansion cools the internal rotational and vibrational degrees of freedom, preventing thermal smearing of the data.

-

Step 2: Orthogonal Excitation. The molecular beam is intersected orthogonally by an unpolarized 193 nm ArF excimer laser pulse.

-

Step 3: Time-of-Flight (TOF) Detection. The resulting photofragments are ionized via electron impact and mass-selected using a rotatable quadrupole mass filter.

-

Step 4: Momentum Conservation Check (Self-Validation). The integrity of the data relies on a strict momentum conservation framework. TOF spectra are recorded at multiple laboratory angles relative to the laser polarization. Because the •CCl3 and •Br fragments must recoil in opposite directions in the center-of-mass frame, the system self-verifies: if the derived translational energy distribution ( Etrans ) cannot simultaneously fit the TOF spectra at all measured angles, the proposed fragmentation mechanism is rejected. This rigorous internal check definitively confirms the 7:3 branching ratio[5].

Implications for Drug Development and Synthetic Chemistry

For drug development professionals, the thermochemical profile of CBrCl3 is not merely academic; it is a practical tool for reaction engineering. By utilizing visible-light photocatalysts (e.g., 9-mesityl-10-methylacridinium perchlorate) that specifically target the ~234 kJ/mol C-Br bond, chemists can perform highly selective cross-coupling reactions at room temperature[1]. This avoids the harsh thermal conditions that typically degrade complex, stereochemically sensitive pharmaceutical intermediates. Ultimately, leveraging the precise thermochemical boundaries of CBrCl3 allows for the scalable, high-yield synthesis of halogenated therapeutics.

References

-

Photodissociation of CBrCl3 at 193 nm by translational spectroscopy Source: American Institute of Physics (AIP) URL:[Link]

-

Activation of C–Br Bond of CBr4 and CBrCl3 Using 9-Mesityl-10-methylacridinium Perchlorate Photocatalyst Source: ACS Publications URL:[Link]

-

Heat Capacities and Phase Transitions of CBrCl3 and CBr2Cl2 Source: ResearchGate / Journal of Physical Chemistry URL:[Link]

-

Methane, bromotrichloro- (Gas Phase Thermochemistry Data) Source: NIST Chemistry WebBook URL:[Link]

-

Methane, bromotrichloro- (Condensed Phase Heat Capacity) Source: NIST Chemistry WebBook URL:[Link]

Sources

Bromotrichloroethane (CBrCl3): From Historical Discovery to Modern Applications in Radical Chemistry and Toxicology

Executive Summary

Bromotrichloroethane (CBrCl3) is a simple yet mechanistically profound halocarbon. Historically pivotal in the development of free-radical chemistry through the Kharasch addition, it has evolved into a critical reagent in polymer synthesis and a model compound in predictive toxicology. This whitepaper provides an in-depth technical analysis of CBrCl3, exploring its chemical properties, its role as a chain transfer agent, and the cytochrome P450-mediated pathways responsible for its hepatotoxicity.

Historical Context and the Kharasch Addition

In the mid-20th century, the understanding of radical chain reactions was revolutionized by the pioneering work of M. S. Kharasch. Kharasch demonstrated that polyhalomethanes could add across the double bonds of olefins in the presence of radical initiators (such as peroxides) or light.

Bromotrichloroethane became the archetypal reagent for this transformation because the carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This bond dissociation energy differential ensures that homolytic cleavage occurs exclusively at the C-Br bond, cleanly generating the highly reactive trichloromethyl radical (•CCl3) . This discovery laid the groundwork for modern radical-mediated carbon-carbon bond formation.

Chemical Properties and Data Presentation

CBrCl3 is a dense, colorless to pale-yellow liquid. Its utility in both synthetic chemistry and industrial applications stems from its specific physiochemical properties, which allow it to act simultaneously as a reagent and a solvent in neat reactions[1].

| Property | Value | Scientific Implication |

| Molecular Formula | CBrCl3 | Contains mixed halogens, enabling selective reactivity. |

| Molar Mass | 198.27 g/mol | High density relative to standard organic solvents. |

| Boiling Point | 104 °C | Liquid at room temperature; easily purified via distillation. |

| Density | 2.01 g/cm³ | Facilitates clean phase separation in aqueous extractions. |

| C-Br Bond Energy | ~234 kJ/mol | Low activation energy for homolytic cleavage. |

| C-Cl Bond Energy | ~327 kJ/mol | Remains intact during standard radical initiation. |

Synthetic Methodologies and Experimental Protocols

As an Application Scientist, establishing a self-validating protocol is critical for reproducibility. The synthesis and utilization of CBrCl3 in radical additions must be carefully controlled to prevent premature radical quenching or unwanted solvent interactions.

Protocol: Free-Radical Addition of CBrCl3 to an Alkene (Kharasch Addition)

Objective: To synthesize a 1,1,1-trichloro-3-bromoalkane derivative. Causality & Rationale: The reaction is run neat (without additional solvent) to prevent competitive hydrogen abstraction by the •CCl3 radical. A peroxide initiator is used to overcome the initial activation barrier.

-

Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, combine 1.0 equivalent of the target alkene with 3.0 equivalents of CBrCl3. Rationale: Excess CBrCl3 drives the thermodynamic equilibrium forward and acts as the solvent, minimizing side reactions.

-

Initiation: Add 0.05 equivalents of benzoyl peroxide (BPO). Rationale: BPO thermally decomposes at ~80 °C to yield benzoyloxy radicals, which subsequently abstract the labile bromine atom from CBrCl3.

-

Propagation: Reflux the mixture at 85 °C for 4-6 hours under continuous magnetic stirring.

-

Validation & Monitoring: Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the alkene substrate peak validates the progression of the chain reaction, acting as a self-validating checkpoint.

-

Purification: Remove unreacted CBrCl3 via fractional distillation under reduced pressure. The heavier, halogenated addition product remains in the distillation pot and can be further purified via silica gel chromatography if necessary.

Mechanistic Role in Polymer Chemistry

Beyond small-molecule synthesis, CBrCl3 is extensively utilized as a chain transfer agent in the production of polycarboxylic acid copolymers, laundry detergents, and cement dispersants [2][3][4].

In emulsion or solution polymerization, controlling the molecular weight is paramount for defining the physical properties of the final polymer. CBrCl3 intercepts the growing polymer radical chain, terminating it by donating a bromine atom, while simultaneously generating a new •CCl3 radical to initiate a new polymer chain. This precise molecular weight control prevents uncontrolled cross-linking and ensures a uniform glass transition temperature (Tg) distribution[5].

The Kharasch radical addition mechanism illustrating the chain transfer role of CBrCl3.

Toxicological Profile and Drug Development Implications

In the realm of predictive toxicology and drug development, understanding the hepatotoxicity of halogenated solvents is crucial. CBrCl3 is frequently employed as a model hepatotoxin in vivo and in vitro. Its toxicological mechanism is analogous to that of carbon tetrachloride (CCl4), but CBrCl3 is significantly more potent due to the lower bond dissociation energy of the C-Br bond, which facilitates faster radical generation [6][7].

Mechanism of Hepatotoxicity

Upon entering the hepatic system, CBrCl3 is metabolized by the Cytochrome P450 mixed-function oxidase system, specifically the CYP2E1 isozyme located in the smooth endoplasmic reticulum[7].

-

Reductive Dehalogenation: CYP2E1 transfers a single electron to CBrCl3, causing the expulsion of a bromide ion (Br⁻) and the formation of the highly reactive trichloromethyl radical (•CCl3).

-

Lipid Peroxidation: The •CCl3 radical immediately abstracts a hydrogen atom from the methylene bridges of polyunsaturated fatty acids (PUFAs) in the hepatocyte membrane.

-

Chain Reaction: This abstraction forms a lipid radical (L•), which rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•), initiating a destructive lipid peroxidation cascade. This cascade compromises membrane integrity, leading to calcium influx, enzyme inactivation, and hepatocellular necrosis[8].

CYP450-mediated reductive dehalogenation of CBrCl3 leading to lipid peroxidation.

Environmental Impact and Regulatory Status

Due to its volatility and halogenated nature, CBrCl3 is classified as an ozone-depleting substance (ODS). When released into the atmosphere, it can reach the stratosphere where ultraviolet (UV) radiation induces homolytic cleavage of the C-Br and C-Cl bonds, releasing free halogen radicals that catalytically destroy ozone. Consequently, its atmospheric presence and radiative forcing potential are strictly monitored by international bodies such as the Intergovernmental Panel on Climate Change (IPCC) [9][10].

Conclusion

Bromotrichloroethane remains a molecule of profound dual significance. To the synthetic chemist, it is an indispensable tool for radical-mediated carbon-carbon bond formation and polymer chain regulation. To the toxicologist, it is a potent mechanism-based hepatotoxin that perfectly illustrates the dangers of CYP450-mediated bioactivation. Mastery of its reactivity is essential for both leveraging its synthetic utility and mitigating its biological and environmental risks.

References

- US Patent 9,090,725 - Amino group-containing polymer and method for producing thereof Source: Google Patents URL

-

Health Assessment Document for Chloroform (EPA-600/8-84-004A) Source: United States Environmental Protection Agency (EPA) URL:[Link]

-

IPCC/TEAP Special Report: Safeguarding the Ozone Layer and the Global Climate System Source: Intergovernmental Panel on Climate Change (IPCC) URL:[Link]

Sources

- 1. Bromotrichloroethane | 127099-33-6 | Benchchem [benchchem.com]

- 2. EP2831011A1 - Copolymer for dispersant for cement, dispersant for cement, and cement composition - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US6018010A - Polymer with high acid value from unsaturated carboxylic acid and vinyl monomer - Google Patents [patents.google.com]

- 6. soniassociates.net [soniassociates.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. scispace.com [scispace.com]

- 9. ipcc.ch [ipcc.ch]

- 10. archive.ipcc.ch [archive.ipcc.ch]

The Versatile Reagent: A Technical Guide to Bromotrichloroethane in Modern Organic Synthesis

Abstract

Bromotrichloroethane (BrCCl₃) has emerged as a highly versatile and valuable reagent in the synthetic organic chemist's toolkit. This technical guide provides an in-depth exploration of its applications, moving beyond a simple catalog of reactions to offer a mechanistic understanding and practical insights for researchers, scientists, and drug development professionals. We will delve into its pivotal role in atom transfer radical addition (ATRA) reactions, its utility as a safer alternative to carbon tetrachloride in the synthesis of gem-dichloroalkenes, its application in telomerization processes, and its function as a selective brominating agent. This guide emphasizes the causality behind experimental choices, provides self-validating protocols where available, and is grounded in authoritative references to ensure scientific integrity.

Introduction: Properties and Significance